molecular formula C9H8ClNO4 B13565606 3-(4-Chloro-2-nitrophenyl)propanoic acid

3-(4-Chloro-2-nitrophenyl)propanoic acid

Cat. No.: B13565606
M. Wt: 229.62 g/mol
InChI Key: IKOQKAQMWOITNM-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-nitrophenyl)propanoic acid typically involves the nitration of 4-chlorophenylpropanoic acid. The nitration process introduces a nitro group at the 2-position of the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-nitrophenyl)propanoic acid depends on its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and the propanoic acid moiety can also contribute to the compound’s binding affinity and specificity towards molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

3-(4-chloro-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8ClNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13)

InChI Key

IKOQKAQMWOITNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

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